2-(1-Chloroethyl)pyrimidine hydrochloride
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Overview
Description
2-(1-Chloroethyl)pyrimidine hydrochloride is an organic compound belonging to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
2-(1-Chloroethyl)pyrimidine hydrochloride is a derivative of nitrogen mustards, which are cytotoxic organic compounds . Nitrogen mustards, including this compound, primarily target DNA within cells . They are nonspecific DNA alkylating agents .
Mode of Action
The compound interacts with its target, DNA, by forming cyclic ammonium ions (aziridinium ions) through intramolecular displacement of the chloride by the amine nitrogen . This aziridinium group then alkylates DNA once it is attacked by the N-7 nucleophilic center on the guanine base . A second attack after the displacement of the second chlorine forms the second alkylation step that results in the formation of interstrand cross-links (ICLs) .
Biochemical Pathways
The formation of ICLs by this compound disrupts the normal biochemical pathways of DNA replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
Nitrogen mustards, in general, are known to be rapidly absorbed and distributed throughout the body . They are metabolized in the liver and excreted in the urine
Result of Action
The primary result of the action of this compound is the induction of cell death through the disruption of DNA replication and transcription . This makes it a potential candidate for use as an antineoplastic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)pyrimidine hydrochloride typically involves the chlorination of 2-ethylpyrimidine. The reaction is carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The resulting 2-(1-Chloroethyl)pyrimidine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)pyrimidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 2-ethylpyrimidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Substitution Reactions: Products include 2-(1-azidoethyl)pyrimidine, 2-(1-thiocyanatoethyl)pyrimidine, and 2-(1-aminoethyl)pyrimidine.
Oxidation Reactions: Products include 2-(1-formylethyl)pyrimidine and 2-(1-carboxyethyl)pyrimidine.
Reduction Reactions: The major product is 2-ethylpyrimidine.
Scientific Research Applications
2-(1-Chloroethyl)pyrimidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the biological activity of pyrimidine derivatives and their potential therapeutic applications.
Industrial Applications: It is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Bromoethyl)pyrimidine hydrochloride
- 2-(1-Iodoethyl)pyrimidine hydrochloride
- 2-(1-Fluoroethyl)pyrimidine hydrochloride
Uniqueness
2-(1-Chloroethyl)pyrimidine hydrochloride is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(1-chloroethyl)pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAIYSLPHNFKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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